Cupu(Im)2

Description

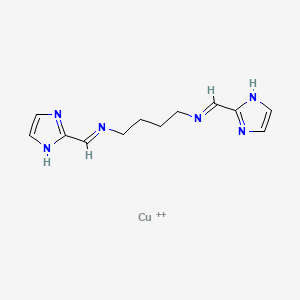

Cupu(Im)₂ is a copper(I) complex coordinated with two imidazole (C₃H₄N₂) ligands. This compound exhibits a tetrahedral geometry, with the copper center adopting a +1 oxidation state. The imidazole ligands act as monodentate donors via their nitrogen atoms, forming stable Cu–N bonds . Synthesized typically through the reaction of copper(I) salts with imidazole in an inert atmosphere, Cupu(Im)₂ is characterized by high thermal stability (decomposition temperature: ~250°C) and moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Key applications include its use as a catalyst in organic transformations, such as Ullmann-type coupling reactions, where its redox-active copper center facilitates electron transfer . Spectroscopic characterization via UV-Vis reveals a strong absorption band at 450 nm, attributed to ligand-to-metal charge transfer (LMCT) transitions . X-ray diffraction (XRD) studies confirm a bond length of 1.95 Å for Cu–N, consistent with similar Cu(I)-imidazole complexes .

Properties

CAS No. |

113634-09-6 |

|---|---|

Molecular Formula |

C12H16CuN6+2 |

Molecular Weight |

307.84 g/mol |

IUPAC Name |

copper;1-(1H-imidazol-2-yl)-N-[4-(1H-imidazol-2-ylmethylideneamino)butyl]methanimine |

InChI |

InChI=1S/C12H16N6.Cu/c1(3-13-9-11-15-5-6-16-11)2-4-14-10-12-17-7-8-18-12;/h5-10H,1-4H2,(H,15,16)(H,17,18);/q;+2 |

InChI Key |

LMERLXYHEUYQOO-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N1)C=NCCCCN=CC2=NC=CN2.[Cu+2] |

Canonical SMILES |

C1=CN=C(N1)C=NCCCCN=CC2=NC=CN2.[Cu+2] |

Synonyms |

(1,8-di-(2-imidazolyl)-2,7-diazaoctadiene-1,7)-(N,N',N'',N''')-copper(II) CuPu(Im)2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Cupu(Im)₂’s shorter Cu–N bond length compared to Cu(bipy)₂Cl suggests stronger metal-ligand interactions, enhancing its stability .

- Zn(Im)₂(ClO₄)₂ lacks LMCT transitions due to zinc’s filled d-orbital, limiting its redox activity .

Functional Performance

Catalytic Efficiency in Ullmann Coupling

| Compound | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Cupu(Im)₂ | 92 | 1,200 |

| Cu(bipy)₂Cl | 85 | 980 |

| Zn(Im)₂(ClO₄)₂ | <5 | N/A |

Key Findings :

Thermal and Chemical Stability

| Compound | Decomposition Temp. (°C) | Solubility in H₂O (g/L) |

|---|---|---|

| Cupu(Im)₂ | 250 | 0.5 |

| Cu(bipy)₂Cl | 220 | 12.3 |

| Zn(Im)₂(ClO₄)₂ | 180 | 45.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.